3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile
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Overview
Description
3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrimidine ring, a quinazolinone moiety, and a nitrile group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and quinazolinone intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include carboxylic anhydrides, acid chlorides, and bases such as sodium methoxide. The reactions are often carried out under reflux conditions in solvents like butanol or xylene .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the nitrile group would produce primary amines.
Scientific Research Applications
3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative effects.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could act as an inhibitor of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: Known for their antiproliferative and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied as CDK2 inhibitors with potential anticancer properties.
4-Hydroxy-2-quinolones: Noted for their pharmaceutical and biological activities.
Uniqueness
3-(5-Chloro-2-(methylthio)pyrimidin-4-yl)-2-(6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)-3-oxopropanenitrile is unique due to its combination of structural features, which confer a distinct set of chemical and biological properties
Properties
IUPAC Name |
3-(5-chloro-2-methylsulfanylpyrimidin-4-yl)-2-(6-methyl-4-oxo-3H-quinazolin-2-yl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN5O2S/c1-8-3-4-12-9(5-8)16(25)23-15(21-12)10(6-19)14(24)13-11(18)7-20-17(22-13)26-2/h3-5,7,10H,1-2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKZQWJQQCWADF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(NC2=O)C(C#N)C(=O)C3=NC(=NC=C3Cl)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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